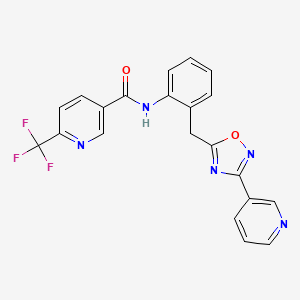
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring
- A 1,2,4-oxadiazole moiety
- A trifluoromethyl group
- A nicotinamide backbone
These structural components are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–8 | Vosatka et al. |
| Escherichia coli | 8–16 | Vosatka et al. |
| Mycobacterium tuberculosis | 4–8 | Vosatka et al. |
| Bacillus subtilis | 1.56 | Li et al. |
The compound demonstrated strong binding affinity to bacterial target proteins during docking studies, suggesting a mechanism of action that involves inhibiting essential bacterial functions.
Anticancer Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 92.4 | PMC8268636 |
| Caco-2 (colon adenocarcinoma) | 92.4 | PMC8268636 |
| H9c2 (rat heart myoblast) | Not specified | PMC8268636 |
These findings indicate that the compound exhibits selective cytotoxicity against tumor cells while sparing normal cells.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring is known to interfere with enzyme functions critical for microbial survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds within the oxadiazole family:
- Antimycobacterial Activity : A study by Vosatka et al. highlighted that compounds with a pyridine nucleus showed promising activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis .
- Antibacterial Efficacy : Research conducted by Li et al. demonstrated that certain oxadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like gentamicin .
- Cytotoxicity Profiles : In vitro studies revealed that modifications in alkyl chain lengths significantly influenced the anticancer properties of oxadiazole derivatives, with optimal lengths ranging from 10 to 12 carbons for maximum efficacy .
特性
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)17-8-7-15(12-26-17)20(30)27-16-6-2-1-4-13(16)10-18-28-19(29-31-18)14-5-3-9-25-11-14/h1-9,11-12H,10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPNWZTEBJPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














